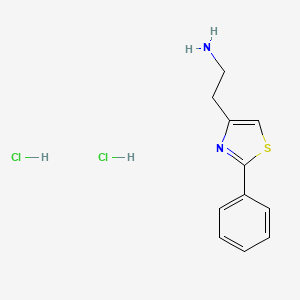

2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

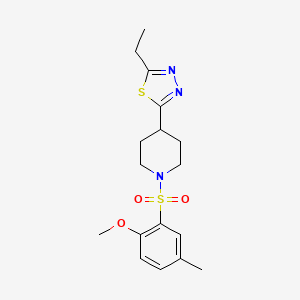

“2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It has a molecular weight of 277.21. It is also known by the IUPAC name 2-(1H-1lambda3-thiazol-4-yl)ethan-1-amine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a new thiazole-containing multidentate ligand was synthesized and used to prepare new complexes . Another study described the design, synthesis, and pharmacological evaluation of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C5H9N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4,8H,1-2,6H2;2*1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.13 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique

Multifunctional Biocide Applications

- Corrosion and Biofilm Inhibition: A study by Walter and Cooke (1997) focused on 2-(Decylthio)ethanamine hydrochloride, a similar compound, highlighting its broad-spectrum activity against bacteria, fungi, and algae in cooling water systems. It also exhibited biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Antimicrobial and Antifungal Activities

- Synthesis and Structural Characterization: Pejchal et al. (2015) synthesized a series of novel compounds related to 2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride, demonstrating their efficacy in antibacterial and antifungal activities against various strains (Pejchal, Pejchalová, & Růžičková, 2015).

- Novel Derivatives Synthesis for Antimicrobial Activity: Kumbhare et al. (2013) explored novel derivatives of a related compound, evaluating their antibacterial and antifungal effectiveness. The synthesized compounds showed promising results against Gram-positive and Gram-negative bacteria and fungal species (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013).

Biogenic Amine Analogs and Enzyme Activity

- Synthesis of Nonbenzenoid Analogs: Kurokawa (1983) synthesized 2-(4-Azulenyl)ethanamine derivatives, analogs of biogenic amines. They investigated the enzyme activity of these products, finding negligible effect on prostaglandin 15-hydroxydehydrogenase and significant inhibition to cyclic AMP-phosphodiesterase (Kurokawa, 1983).

Novel Sensor Development

- Selective Optical Detection: Wanichacheva et al. (2009) developed a novel macromolecule for selective optical detection of Hg2+. This sensor was based on a compound structurally related to this compound, showing effective fluorescence quenching and chromogenic change detectable by the naked eye (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Synthesis and Characterization of Intermediates

- Key Intermediate for Agricultural Fungicide: Ji et al. (2017) described an efficient method to prepare a key intermediate for prothioconazole, an agricultural fungicide. This process involved a compound similar to this compound and optimized reaction conditions for industrial application (Ji, Niu, Liu, Wang, & Dai, 2017).

Mécanisme D'action

Target of Action

Thiazole derivatives are known to exhibit diverse biological activities and can interact with a variety of biological targets .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, leading to downstream effects such as anti-inflammatory and cytotoxic properties .

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity against several human cancer cell lines .

Analyse Biochimique

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWBWSZGKWTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)